molecular formula C28H29NO5 B557300 Fmoc-Tyr(tBu)-OH CAS No. 71989-38-3

Fmoc-Tyr(tBu)-OH

Cat. No. B557300
CAS RN: 71989-38-3
M. Wt: 459.5 g/mol
InChI Key: JAUKCFULLJFBFN-UHFFFAOYSA-N
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Description

Fmoc-Tyr(tBu)-OH is an Fmoc protected tyrosine derivative . It is the preferred tyrosine derivative for solid phase peptide synthesis by Fmoc protocols . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

Fmoc-Tyr(tBu)-OH is used in peptide synthesis. It is more efficient as none of the activated amino acids are used unproductively in acylating exposed tyrosine side-chains . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .


Molecular Structure Analysis

Fmoc-Tyr(tBu)-OH has a molecular formula of C28H29NO5 . Its molecular structure contains a chiral center, so it can exist in two enantiomers and has optical activity .


Chemical Reactions Analysis

Fmoc-Tyr(tBu)-OH is the standard reagent for coupling tyrosine into peptide sequences . It is used in peptide synthesis as an amino acid protection monomer .


Physical And Chemical Properties Analysis

Fmoc-Tyr(tBu)-OH is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF . Its melting point is approximately 150-151°C .

Scientific Research Applications

I have conducted searches to gather information on the scientific research applications of “Fmoc-Tyr(tBu)-OH”. Here is an overview based on the available data:

Peptide Synthesis

“Fmoc-Tyr(tBu)-OH” is widely used in Fmoc/tBu solid-phase peptide synthesis , which is a preferred method for synthesizing peptides in both research and industrial settings. This strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Hydrogel Formation

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications. “Fmoc-Tyr(tBu)-OH” can be used in the formation of these hydrogels, which serve as drug delivery systems and diagnostic tools for imaging .

Mechanism of Action

The mechanism of action of Fmoc-Tyr(tBu)-OH is primarily through its role in peptide synthesis. It serves as a protective group for the tyrosine residue during the synthesis process .

Safety and Hazards

When handling Fmoc-Tyr(tBu)-OH, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Fmoc-Tyr(tBu)-OH is commonly used in Fmoc solid phase peptide synthesis . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl . The future directions of Fmoc-Tyr(tBu)-OH could involve its continued use in peptide synthesis and proteomics studies .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKCFULLJFBFN-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315818
Record name Fmoc-L-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(tBu)-OH

CAS RN

71989-38-3
Record name Fmoc-L-Tyr(tBu)-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Fmoc-Tyr(tBu)-OH contribute to its function in creating photo-curable materials?

A2: Fmoc-Tyr(tBu)-OH, when incorporated into lacquer sap, acts as a photo-curable additive mimicking the function of urushiol, the sap's main component []. The tyrosine moiety within Fmoc-Tyr(tBu)-OH plays a crucial role. When exposed to UV light, the tyrosine undergoes photo-crosslinking, contributing to the formation of a robust polymer network within the lacquer sap. This results in faster drying and curing times, even at lower humidity levels, compared to traditional lacquer sap.

Q2: Can Fmoc-Tyr(tBu)-OH be used in solid-phase peptide synthesis, and what advantages does it offer?

A3: Yes, Fmoc-Tyr(tBu)-OH is frequently employed in solid-phase peptide synthesis [, ]. The Fmoc group acts as a temporary protecting group for the amino group of tyrosine, while the tBu group protects the phenolic hydroxyl group. This allows for controlled and sequential addition of amino acids during peptide chain assembly. For instance, in the synthesis of desmopressin [] and pramlintide [], Fmoc-Tyr(tBu)-OH is coupled to a resin, followed by sequential addition of other protected amino acids. The protecting groups are then removed, and the peptide is cleaved from the resin. This method offers advantages like simplified purification steps and higher yields compared to traditional solution-phase synthesis.

Q3: Are there any limitations associated with using Fmoc-Tyr(tBu)-OH in material development or peptide synthesis?

A4: While the research highlights the potential of Fmoc-Tyr(tBu)-OH in material science and peptide synthesis, it's essential to acknowledge potential limitations. For instance, the long-term stability and scalability of the self-assembled structures formed by Fmoc-Tyr(tBu)-OH [] need further investigation. Additionally, the impact of the tBu protecting group on the properties of the final material or peptide and the efficiency of its removal should be carefully considered. Further research focusing on these aspects would be beneficial.

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